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Cat. No.: B12655106 Get Quote

Application Notes and Protocols for
Trimethyl(triethylamine)aluminium in MOCVD
A Comprehensive Guide for Researchers in Material Science and Drug Development

Disclaimer: The use of Trimethyl(triethylamine)aluminium as a precursor in Metal-Organic

Chemical Vapor Deposition (MOCVD) is not widely documented in peer-reviewed literature.

The following application notes and protocols are based on established principles of MOCVD

using analogous aluminum precursors, such as Trimethylaluminium (TMA) and its adducts. All

procedures should be performed with extreme caution by trained personnel in a controlled

laboratory environment.

Introduction
Metal-Organic Chemical Vapor Deposition (MOCVD) is a pivotal technique for the epitaxial

growth of high-quality thin films of compound semiconductors. The choice of precursor is

critical in determining the film's properties, growth rate, and safety of the process.

Trimethylaluminium (TMA), a common aluminum precursor, is highly pyrophoric, posing

significant handling challenges. The formation of adducts, such as

Trimethyl(triethylamine)aluminium, by coordinating a Lewis base (triethylamine) to the Lewis
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acidic aluminum center, is a strategy to reduce the pyrophoricity and enhance the stability of

the precursor.

These application notes provide a detailed overview of the anticipated use of

Trimethyl(triethylamine)aluminium in the MOCVD of aluminum-containing thin films, such as

Aluminum Nitride (AlN) and Aluminum Gallium Nitride (AlGaN).

Precursor Properties and Safety
While specific data for Trimethyl(triethylamine)aluminium is scarce, its properties can be

inferred from similar compounds.

Table 1: Comparison of Physical and Safety Properties of Aluminum Precursors

Property Trimethylaluminium (TMA)
Trimethyl(triethylamine)alu
minium (Anticipated)

Formula Al(CH₃)₃ (CH₃)₃Al·N(C₂H₅)₃

Appearance Colorless liquid Colorless liquid or solid

Pyrophoricity
Highly pyrophoric (ignites

spontaneously in air)
Reduced pyrophoricity

Reactivity
Reacts violently with water and

protic solvents

Reacts with water and protic

solvents

Vapor Pressure High Lower than TMA

Handling
Requires inert atmosphere

(glovebox or Schlenk line)
Requires inert atmosphere

Safety Precautions:

Always handle in an inert atmosphere: Use a nitrogen-filled glovebox or a Schlenk line.

Use appropriate Personal Protective Equipment (PPE): Flame-retardant lab coat, safety

glasses with side shields, and appropriate gloves are mandatory.

Ensure proper ventilation: Work in a well-ventilated fume hood.
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Have appropriate fire extinguishing agents readily available: A Class D fire extinguisher (for

combustible metals) is essential. Do not use water or carbon dioxide extinguishers on

organoaluminium fires.

Quenching and Disposal: Unused precursor must be quenched carefully by trained

personnel using a non-protic solvent and a suitable quenching agent. Dispose of waste in

accordance with institutional and national regulations.

MOCVD Experimental Protocols
The following are generalized protocols for the deposition of AlN and AlGaN films using an

aluminum precursor like Trimethyl(triethylamine)aluminium. The exact parameters will need

to be optimized for the specific MOCVD reactor and desired film properties.

MOCVD System Preparation
A typical MOCVD workflow is depicted below.
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System Preparation

Growth Process

Post-Growth

Substrate Loading

Reactor Purge (N2/H2)

Leak Check

Heat to Growth Temperature

Precursor Introduction:
- Trimethyl(triethylamine)aluminium

- Ammonia (NH3)
- Trimethylgallium (TMG) for AlGaN

Epitaxial Growth

Cool Down under N2/H2

Reactor Purge

Sample Unloading
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Gas Phase

Substrate Surface

Trimethyl(triethylamine)aluminium
((CH3)3Al:NEt3)

Gas-phase Adduct Formation
[(CH3)3Al:NH3] + NEt3

Ammonia (NH3)

Thermal Decomposition
- CH4 elimination

Diffusion to surface

Surface Adsorbates
[Al-N species]

AlN Film Growth

Incorporation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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